molecular formula C9H7N3O3 B8274126 6-Carbamoyl-2,3-dihydro-1,4-phthalazinedione

6-Carbamoyl-2,3-dihydro-1,4-phthalazinedione

Cat. No. B8274126
M. Wt: 205.17 g/mol
InChI Key: LZSOIDSWGQTHOP-UHFFFAOYSA-N
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Patent
US06218392B1

Procedure details

4-Carbamoylphthalimide (2.00 g, 0.011 mol) was suspended in 12 ml of N-methyl-2-pyrrolidinone, followed by the dropwise addition of 0.8 ml of hydrazine hydrate. The obtained mixture was stirred at room temperature for 30 minutes, followed by the addition of 5.5 ml of 3N hydrochloric acid and 50 ml of water. The crystals thus precipitated were recovered by filtration, washed with water and dried with hot air. The title compound (2.0 g) was obtained as a light brown crystal (yield: 94%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:11](=[O:12])[NH:10][C:8](=[O:9])[C:7]2=[CH:13][CH:14]=1)(=[O:3])[NH2:2].O.[NH2:16]N.Cl.O>CN1CCCC1=O>[C:1]([C:4]1[CH:5]=[C:6]2[C:7](=[CH:13][CH:14]=1)[C:8](=[O:9])[NH:16][NH:10][C:11]2=[O:12])(=[O:3])[NH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(N)(=O)C=1C=C2C(C(=O)NC2=O)=CC1
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
5.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals thus precipitated
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried with hot air

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(N)(=O)C=1C=C2C(NNC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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